

Application Note: Determination of Calcium via Indirect Potassium Permanganate Redox Titration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Potassium oxalate	
Cat. No.:	B7821930	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the indirect determination of calcium content in a sample using a redox titration with potassium permanganate (KMnO₄). The method involves the precipitation of calcium ions as calcium oxalate (CaC₂O₄), followed by the titration of the liberated oxalic acid with a standardized KMnO₄ solution. This technique is a classic, cost-effective, and reliable method for quantitative calcium analysis in various matrices.

Principle and Theory

The determination of calcium by permanganometry is an indirect titration method. The process relies on a two-step chemical reaction sequence:

• Precipitation: Calcium ions (Ca²⁺) in the sample are quantitatively precipitated as calcium oxalate (CaC₂O₄) by adding an excess of ammonium oxalate, (NH₄)₂C₂O₄. The precipitate is sparingly soluble and can be isolated.

$$Ca^{2+}(aq) + C_2O_4^{2-}(aq) \rightarrow CaC_2O_4(s)$$

• Redox Titration: The isolated and washed calcium oxalate precipitate is dissolved in sulfuric acid (H₂SO₄), which liberates oxalic acid (H₂C₂O₄). This oxalic acid is then titrated with a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent.[1][2]

$$CaC_2O_4(s) + 2H^+(aq) \rightarrow Ca^{2+}(aq) + H_2C_2O_4(aq)$$

The titration reaction proceeds in a hot, acidic medium. The permanganate ion (MnO_4^-) , which is intensely purple, is reduced to the colorless manganese(II) ion (Mn^{2+}) , while the oxalate ion is oxidized to carbon dioxide (CO_2) .[3] The overall ionic equation for the redox reaction is:

$$2MnO_4^-(aq) + 5C_2O_4^{2-}(aq) + 16H^+(aq) \rightarrow 2Mn^{2+}(aq) + 10CO_2(g) + 8H_2O(l)[4][5]$$

The endpoint is detected by the first persistent faint pink color, which indicates a slight excess of the purple MnO₄⁻ ion, as KMnO₄ acts as its own indicator.[3][6] The reaction is initially slow but is catalyzed by the Mn²⁺ ions produced, a phenomenon known as autocatalysis.[4]

Experimental Protocols

Protocol 1: Preparation and Standardization of ~0.02 M (0.1 N) KMnO₄ Solution

Objective: To accurately determine the molarity of the prepared potassium permanganate solution using a primary standard, sodium oxalate (Na₂C₂O₄).

Apparatus:

- Analytical balance
- 1 L Volumetric flask
- 50 mL Burette
- 250 mL Erlenmeyer flasks (x3)
- Pipette and bulb
- Hot plate or Bunsen burner
- Thermometer

Reagents:

- Potassium permanganate (KMnO₄)
- Sodium oxalate (Na₂C₂O₄), primary standard grade, dried at 105-110°C[5]
- Sulfuric acid (H2SO4), concentrated
- Deionized water

Procedure:

- Preparation of ~0.02 M KMnO₄ Solution:
 - Weigh approximately 3.2 g of KMnO₄ and transfer it to a 1 L beaker.
 - Add approximately 1 L of deionized water and heat gently with stirring to dissolve the crystals. Do not boil.[6]
 - Allow the solution to stand in the dark for at least 24 hours to allow for the oxidation of any organic matter present.
 - Carefully filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO₂) precipitate. Do not use filter paper, as it will react with the permanganate.[7]
 - Store the standardized solution in a clean, dark glass bottle to prevent decomposition.
- Standardization Titration:
 - Accurately weigh, by difference, three portions of approximately 0.25-0.30 g of dried primary standard sodium oxalate into separate 250 mL Erlenmeyer flasks.[4]
 - To each flask, add about 100 mL of deionized water and 10-20 mL of 6 N sulfuric acid to ensure the solution is acidic.[6][8]
 - Gently heat one of the flask solutions to 70-90°C.[5][9] Do not boil, as this may cause the decomposition of oxalic acid.
 - Rinse and fill the burette with the prepared KMnO₄ solution and record the initial volume.

- Begin titrating the hot oxalate solution with the KMnO₄. The purple color of the permanganate will disappear slowly at first. As the reaction proceeds and Mn²⁺ is formed, the reaction rate will increase (autocatalysis).[4]
- Continue the titration until a faint pink color persists for at least 30 seconds, indicating the endpoint.[4][10]
- Record the final burette volume.
- Repeat the titration for the other two sodium oxalate samples. The results should be concordant.

Protocol 2: Determination of Calcium in a Solid Sample

Objective: To determine the percentage by mass of calcium in an unknown solid sample.

Procedure:

- Sample Preparation and Digestion:
 - Accurately weigh about 0.25 g of the dried unknown sample and transfer it to a 250 mL beaker.[11]
 - Add 50 mL of deionized water and 10 mL of dilute hydrochloric acid (HCl) to dissolve the sample. Heat gently if necessary to ensure complete dissolution.[11]
- Precipitation of Calcium Oxalate:
 - Dilute the solution to approximately 150 mL with deionized water and bring it to a boil.
 - Add 2-3 drops of methyl red indicator.
 - Slowly add, with constant stirring, an excess of hot 3-4% ammonium oxalate solution (approx. 100 mL) to precipitate the calcium as calcium oxalate.[11]
 - While stirring, slowly add dilute ammonium hydroxide (NH₄OH) dropwise until the indicator changes from pink to a brownish-orange or yellow, indicating a neutral or slightly basic solution (pH ~5.6).[9]

- Allow the solution to stand for at least one hour, or preferably overnight, to ensure complete precipitation.[9]
- Filtration and Washing:
 - Filter the supernatant liquid through an ashless filter paper (e.g., Whatman No. 42).
 - Wash the precipitate in the beaker several times with a cold, dilute (2%) ammonium hydroxide solution, decanting the washings through the filter paper.
 - Transfer the precipitate quantitatively to the filter paper and continue washing with the dilute NH₄OH until the filtrate is free of chloride ions (test with AgNO₃).
- Titration:
 - Carefully transfer the filter paper containing the precipitate back into the original beaker.
 - Add 125-150 mL of deionized water and 15-20 mL of 6 N H₂SO₄ to dissolve the precipitate and liberate oxalic acid.[9][11]
 - Heat the solution to 70-90°C.
 - Titrate the hot solution with the standardized KMnO₄ solution until the endpoint (a persistent faint pink color) is reached.
 - Record the volume of KMnO₄ used.
 - Repeat the entire procedure for at least two other samples of the unknown.

Data Presentation and Calculations Standardization of KMnO₄ Solution

Governing Equation: $2MnO_4^- + 5C_2O_4^{2-} + 16H^+ \rightarrow 2Mn^{2+} + 10CO_2 + 8H_2O$ Stoichiometric Ratio: 2 moles $KMnO_4 \Leftrightarrow 5$ moles $Na_2C_2O_4$

Calculation: Molarity of KMnO₄ (M) = (Mass of Na₂C₂O₄ / Molar Mass of Na₂C₂O₄) × (2 / 5) / (Volume of KMnO₄ in L)

Molar Mass of $Na_2C_2O_4 = 134.00 \text{ g/mol}$

Table 1: Example Data for Standardization of Potassium Permanganate

Trial	Mass of Na ₂ C ₂ O ₄ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO4 (mL)	Calculated Molarity (mol/L)
1	0.2515	28.15	0.10	28.05	0.02678
2	0.2530	28.45	0.25	28.20	0.02679
3	0.2508	28.00	0.05	27.95	0.02679

| Average | | | | | 0.02679 |

Determination of Calcium in Sample

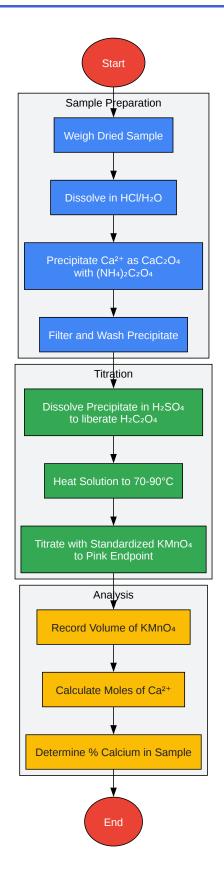
Governing Equations: $Ca^{2+} \Leftrightarrow CaC_2O_4 \Leftrightarrow C_2O_4^{2-} 2MnO_4^- + 5C_2O_4^{2-} + 16H^+ \rightarrow 2Mn^{2+} + 10CO_2 + 8H_2O$ Stoichiometric Ratio: 2 moles KMnO₄ \Leftrightarrow 5 moles $C_2O_4^{2-} \Leftrightarrow$ 5 moles Ca^{2+}

Calculations:

- Moles of KMnO₄ used = Molarity of KMnO₄ × Volume of KMnO₄ (L)
- Moles of Ca²⁺ = Moles of KMnO₄ × (5 moles Ca²⁺ / 2 moles KMnO₄)
- Mass of Ca²⁺ = Moles of Ca²⁺ × Molar Mass of Ca
- % Calcium by Mass = (Mass of Ca²⁺ / Mass of Sample) × 100

Molar Mass of Ca = 40.08 g/mol

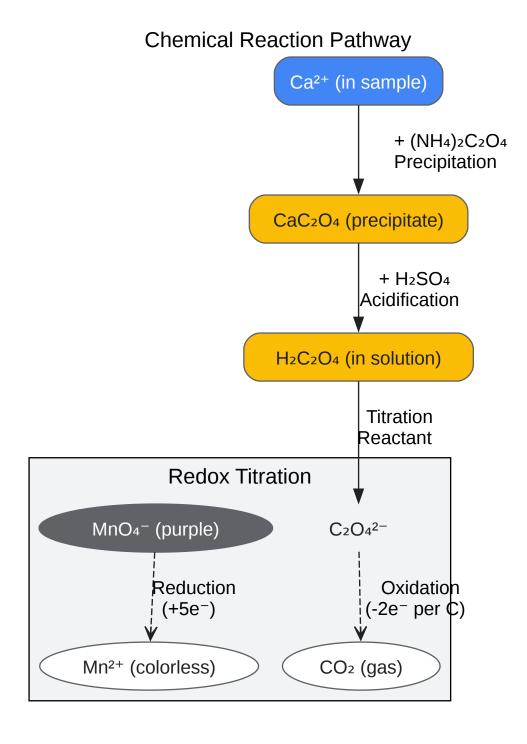
Table 2: Example Data for Determination of Calcium in an Unknown Sample



Trial	Mass of Sample (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of std. KMnO ₄ (mL)	% Calcium (w/w)
1	0.2550	35.60	0.20	35.40	32.74%
2	0.2565	35.95	0.30	35.65	32.79%
3	0.2542	35.40	0.15	35.25	32.76%

| Average | | | | | 32.76% |

Visualized Workflows and Pathways



Click to download full resolution via product page

Caption: Workflow for the indirect determination of calcium.

Click to download full resolution via product page

Caption: Key chemical transformations in the analysis.

Safety and Handling

- Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with skin, eyes, and combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): Corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
- Heating: Use caution when heating solutions to avoid boiling and splattering.
- Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
 Neutralize acidic solutions before disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. brainkart.com [brainkart.com]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. titrations.info [titrations.info]
- 5. noblesciencepress.org [noblesciencepress.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. hiranuma.com [hiranuma.com]
- 9. dairyknowledge.in [dairyknowledge.in]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Note: Determination of Calcium via Indirect Potassium Permanganate Redox Titration]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b7821930#indirect-potassium-permanganate-redox-titration-of-calcium-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com